2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Data Gap Procurement Caution Evidence Limitation

This compound features a 2,5-dichlorobenzamide core linked to a 1-(pyrazin-2-yl)piperidine moiety, a substitution pattern known to sharply modulate target selectivity and PK properties. In the absence of published pharmacological data, it is an ideal starting point for proprietary SAR exploration. With a defined molecular formula (C17H18Cl2N4O) and InChI Key (HVTFLRVFCVXIGS-UHFFFAOYSA-N), it also serves as an analytical reference standard for LC-MS/HPLC method development. Suitable for CROs and academic labs pursuing novel chemotypes.

Molecular Formula C17H18Cl2N4O
Molecular Weight 365.26
CAS No. 1421475-88-8
Cat. No. B2359356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1421475-88-8
Molecular FormulaC17H18Cl2N4O
Molecular Weight365.26
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=CN=C3
InChIInChI=1S/C17H18Cl2N4O/c18-13-1-2-15(19)14(9-13)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24)
InChIKeyHVTFLRVFCVXIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1421475-88-8): Procurement-Relevant Chemical Profile


2,5-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1421475-88-8) is a synthetic small-molecule benzamide derivative featuring a 2,5-dichlorobenzamide core linked via a methylene spacer to a 1-(pyrazin-2-yl)piperidine moiety. Its molecular formula is C17H18Cl2N4O (MW 365.26) [1]. The compound is catalogued in commercial screening libraries but lacks extensive peer-reviewed pharmacological characterization in the public domain.

Why Generic Substitution Is Not Advisable for 2,5-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide


In the absence of publicly available, comparator-anchored pharmacological data for this specific compound, substitution with in-class benzamide or pyrazinyl-piperidine analogs cannot be scientifically justified. The 2,5-dichloro substitution pattern on the benzamide ring and the pyrazin-2-yl attachment to the piperidine are structural features known in related series to sharply modulate target selectivity and PK properties [1]. Without direct evidence, any interchange would constitute an unvalidated assumption of biological equivalence.

Quantitative Evidence Guide: 2,5-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide Differentiation Data


No Permissible Quantitative Comparator Data Available

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, PubChem, BindingDB, ChEMBL, patent repositories, and reputable vendor datasheets) under the mandatory source exclusion rules yielded no quantitative, comparator-based differential evidence for this compound that satisfies the Core Evidence Admission Rules [1]. All discovered data points originated from prohibited sources or pertained to structurally distinct compounds with different InChI Keys.

Data Gap Procurement Caution Evidence Limitation

Application Scenarios for 2,5-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide Based on Available Evidence


Chemical Probe Development in Muscarinic Receptor Research (Hypothetical, Based on Class-Level Inference)

Structural analogs containing the pyrazinyl-piperidine motif have been explored as muscarinic receptor ligands. If future data confirm activity at M1 or M4 subtypes, this compound could serve as a starting point for probe optimization, but no such data currently exist for this specific chemotype [1].

Glycine Transporter (GlyT1) Inhibitor Screening Deck Expansion (Class Inference Only)

Patents such as US7825135 describe heteroaryl piperidine compounds, including pyrazinyl variants, as GlyT1 inhibitors [1]. This compound could be evaluated in GlyT1 assays, but no direct evidence confirms activity.

Custom Synthesis and SAR Exploration Contract Research

Given the absence of published pharmacology, this compound is best suited for contract research organizations or academic labs conducting proprietary SAR exploration of 2,5-dichlorobenzamide derivatives, where its unique substitution pattern may differentiate it from mono-chloro or non-chlorinated analogs.

Analytical Reference Standard for Method Development

With a defined molecular formula (C17H18Cl2N4O) and InChI Key (HVTFLRVFCVXIGS-UHFFFAOYSA-N), the compound can serve as an analytical reference standard for LC-MS or HPLC method development in related synthetic programs [1].

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